
Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(methyl)amino)decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(methyl)amino)decanoate is a complex organic compound with a long-chain structure It is characterized by the presence of heptadecan-9-yloxy and oxooctyl groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(methyl)amino)decanoate typically involves multiple steps, including esterification, amidation, and etherification reactions. The starting materials often include heptadecan-9-ol, oxooctanoic acid, and decanoic acid. The reaction conditions may involve the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and quality. Purification steps such as distillation, crystallization, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions: Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(methyl)amino)decanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and catalysts (Lewis acids).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution may result in the formation of new esters or amides.
科学的研究の応用
Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(methyl)amino)decanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(methyl)amino)decanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
Heptyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(methyl)amino)decanoate can be compared with other similar compounds, such as:
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- Heptadecan-9-yl 10-((2-hydroxyethyl)(8-oxo-8-(undecyloxy)octyl)amino)decanoate
These compounds share similar structural features but differ in the length and composition of their alkyl chains and functional groups. The uniqueness of this compound lies in its specific combination of heptadecan-9-yloxy and oxooctyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C43H85NO4 |
|---|---|
分子量 |
680.1 g/mol |
IUPAC名 |
heptyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-methylamino]decanoate |
InChI |
InChI=1S/C43H85NO4/c1-5-8-11-14-20-27-34-41(35-28-21-15-12-9-6-2)48-43(46)37-30-23-19-25-32-39-44(4)38-31-24-18-16-17-22-29-36-42(45)47-40-33-26-13-10-7-3/h41H,5-40H2,1-4H3 |
InChIキー |
QJZIRHMXURWVQP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(C)CCCCCCCCCC(=O)OCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-5-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B13366259.png)

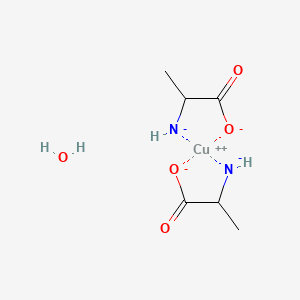
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366283.png)
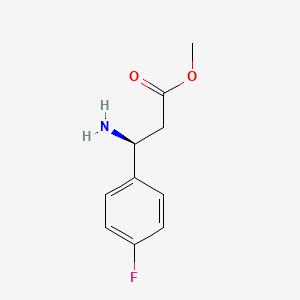
![6-(2-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366292.png)
![1-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366304.png)
![[2-Oxo-2-(3-phenylpropylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13366309.png)

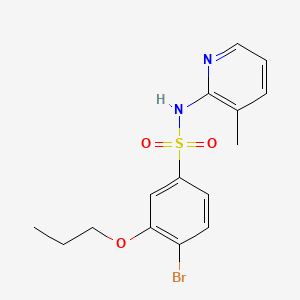
![Methyl 7-(trifluoromethoxy)benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13366326.png)
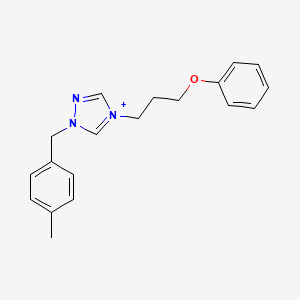
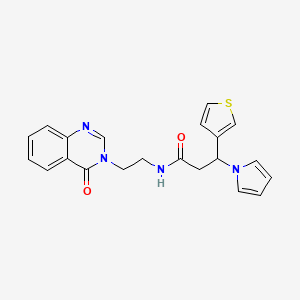
![N-[4-(difluoromethoxy)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13366340.png)
